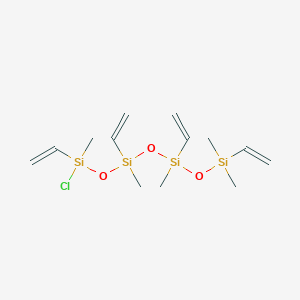
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane is an organosilicon compound characterized by its unique structure, which includes multiple silicon atoms and vinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane typically involves the reaction of chlorosilanes with vinyl-containing silanes under controlled conditions. One common method involves the use of a platinum catalyst to facilitate the hydrosilylation reaction, where the chlorosilane reacts with a vinylsilane to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silanols or siloxanes.
Reduction: The chlorosilane moiety can be reduced to form silanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which 1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane exerts its effects involves interactions with various molecular targets The vinyl groups can undergo polymerization reactions, forming cross-linked networks that enhance the material properties
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane: Similar structure but lacks the chlorine atom.
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: Features a different arrangement of silicon and carbon atoms.
Uniqueness
1-Chloro-1,3,5,7-tetraethenyl-1,3,5,7,7-pentamethyltetrasiloxane is unique due to the presence of both vinyl groups and a chlorine atom, which provides versatility in chemical reactions and potential applications. The combination of these functional groups allows for a wide range of modifications and enhancements, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
90375-84-1 |
|---|---|
Formule moléculaire |
C13H27ClO3Si4 |
Poids moléculaire |
379.14 g/mol |
Nom IUPAC |
chloro-ethenyl-[ethenyl-[ethenyl-[ethenyl(dimethyl)silyl]oxy-methylsilyl]oxy-methylsilyl]oxy-methylsilane |
InChI |
InChI=1S/C13H27ClO3Si4/c1-10-18(5,6)15-20(8,12-3)17-21(9,13-4)16-19(7,14)11-2/h10-13H,1-4H2,5-9H3 |
Clé InChI |
VJXDUQLGXKTMKQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C=C)O[Si](C)(C=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















